
Adenosine 5'-monophospho-morpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt is a complex organic compound with the empirical formula C14H21N6O7P · C17H31N3O and a molecular weight of 709.77 . This compound is often used as an intermediate in the synthesis of various nucleotides and nucleotide analogs .
Méthodes De Préparation
The synthesis of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt typically involves the reaction of adenosine monophosphate with morpholine and N,N’-dicyclohexylcarboxamidine under specific conditions . The reaction is carried out in an aqueous solution, and the product is isolated through crystallization or other purification techniques . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt has several scientific research applications:
Mécanisme D'action
The mechanism of action of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism . The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and altering metabolic pathways . The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt can be compared with other similar compounds, such as:
- Guanosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
- Uridine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt
These compounds share similar structures and functions but differ in their specific nucleotide bases (adenine, guanine, and uracil, respectively) . The uniqueness of Adenosine 5’-monophospho-morpholidate 4-morpholine-N,N’-dicyclohexylcarboxamidine salt lies in its specific interactions and applications related to adenosine metabolism .
Propriétés
Formule moléculaire |
C31H52N9O8P |
|---|---|
Poids moléculaire |
709.8 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17) |
Clé InChI |
VYSFOCCDQZWOQI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


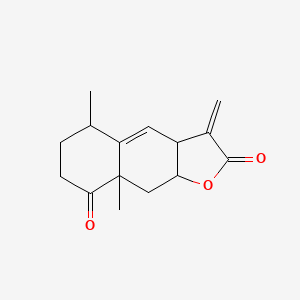
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)
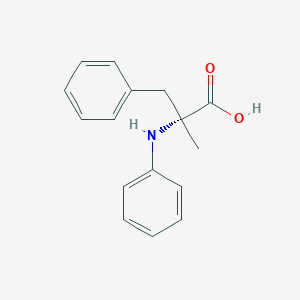
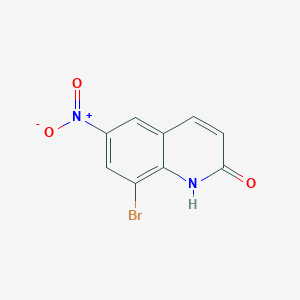
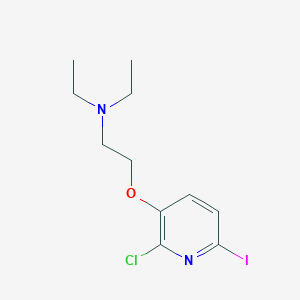
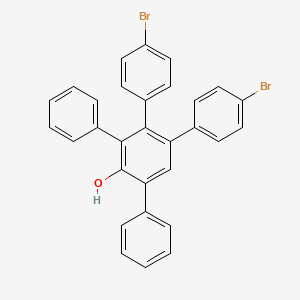
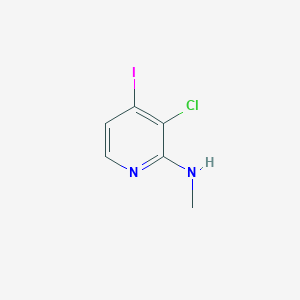

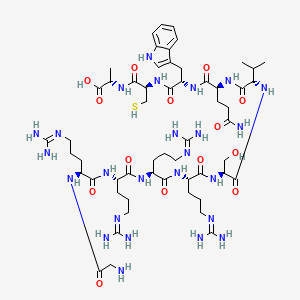
![3-Bromopyrrolo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B13903996.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethylcarbamoylamino]oxyacetic acid](/img/structure/B13903999.png)
![[(2R)-azepan-2-yl]methanol;hydrochloride](/img/structure/B13904007.png)
![O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate](/img/structure/B13904012.png)
